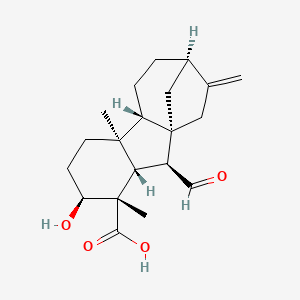
Indole-3-glycerol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-Glycerol Phosphate is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid. It plays a significant role in various biological processes, including the synthesis of indole and benzoxazinoids, which are important for plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-Glycerol Phosphate can be synthesized through the cyclization of 1-(2-carboxyphenylamino)-1-deoxyribulose-5-phosphate. This reaction is catalyzed by the enzyme indole-3-glycerol-phosphate synthase. The reaction conditions typically involve a temperature of around 100°C and a pH of 5.5 .
Industrial Production Methods: In industrial settings, the gene encoding indole-3-glycerol-phosphate synthase can be cloned and expressed in Escherichia coli. The recombinant protein is then purified and used to catalyze the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Indole-3-Glycerol Phosphate undergoes several types of reactions, including:
Decarboxylation and Dehydration: These reactions are catalyzed by indole-3-glycerol-phosphate synthase, leading to the formation of indole.
Retroaldol Reaction: This reaction is catalyzed by indole-3-glycerol-phosphate lyase, resulting in the formation of indole and D-glyceraldehyde 3-phosphate.
Common Reagents and Conditions:
Enzymes: Indole-3-glycerol-phosphate synthase and indole-3-glycerol-phosphate lyase are commonly used enzymes.
Conditions: The reactions typically occur under physiological conditions, with specific pH and temperature requirements
Major Products:
Indole: A key product formed from the decarboxylation and dehydration of this compound.
D-Glyceraldehyde 3-Phosphate: Formed during the retroaldol reaction.
Scientific Research Applications
Indole-3-Glycerol Phosphate has a wide range of applications in scientific research:
Mechanism of Action
Indole-3-Glycerol Phosphate exerts its effects through the following mechanisms:
Enzymatic Catalysis: It is converted to indole by the enzyme indole-3-glycerol-phosphate synthase.
Molecular Targets: The primary targets are enzymes involved in the biosynthesis of tryptophan and other indole derivatives.
Pathways Involved: The compound is part of the tryptophan biosynthesis pathway, which is essential for protein synthesis and other metabolic processes.
Comparison with Similar Compounds
Indole-3-Acetic Acid: A plant hormone involved in growth and development.
Indole-3-Carbinol: Known for its anticancer properties.
Indole-3-Butyric Acid: Used as a rooting hormone in plant propagation.
Uniqueness: Indole-3-Glycerol Phosphate is unique due to its role as a branchpoint compound in the biosynthesis of tryptophan, indole, and benzoxazinoids. This makes it a critical intermediate in both primary and secondary metabolism .
Properties
Molecular Formula |
C11H14NO6P |
|---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |
InChI Key |
NQEQTYPJSIEPHW-MNOVXSKESA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Synonyms |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















